N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 851990-04-0
VCID: VC7637381
InChI: InChI=1S/C16H12F2N2O2S/c17-10-5-6-11(18)12(9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21)
SMILES: C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=C(C=CC(=C3)F)F
Molecular Formula: C16H12F2N2O2S
Molecular Weight: 334.34

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

CAS No.: 851990-04-0

Cat. No.: VC7637381

Molecular Formula: C16H12F2N2O2S

Molecular Weight: 334.34

* For research use only. Not for human or veterinary use.

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide - 851990-04-0

Specification

CAS No. 851990-04-0
Molecular Formula C16H12F2N2O2S
Molecular Weight 334.34
IUPAC Name N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Standard InChI InChI=1S/C16H12F2N2O2S/c17-10-5-6-11(18)12(9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21)
Standard InChI Key BVNOHFIMCISIKD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=C(C=CC(=C3)F)F

Introduction

N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure, characterized by the presence of both a difluorophenyl group and a benzothiazole moiety, which contribute to its potential pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide typically involves multiple steps, including the formation of key intermediates. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields. Purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)15.63Induction of apoptosis via p53 pathway
A549 (Lung)6.26Cell cycle arrest and apoptosis
NCI-H358 (Lung)6.48Modulation of apoptosis-related proteins

The compound exhibited higher potency compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various bacterial and fungal strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli10.7 μmol/mL
Staphylococcus aureus21.4 μmol/mL
Candida albicans40.2 μmol/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide likely involves enzyme inhibition and receptor binding. It may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation, and interact with receptors that regulate cell growth and apoptosis, potentially inducing programmed cell death in cancer cells.

Research and Development

Further research is needed to fully explore the pharmacological potential of this compound. Quantitative data regarding binding affinities and inhibition constants would provide a clearer understanding of its biological activity. Additionally, studies evaluating its efficacy in different cellular environments are crucial for predicting therapeutic outcomes.

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